[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]urea
Overview
Description
“[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]urea” is a compound with the CAS Number: 1334147-02-2 . It has a molecular weight of 185.25 . The IUPAC name for this compound is N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]urea .
Molecular Structure Analysis
The InChI code for “[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]urea” is 1S/C7H11N3OS/c1-5-4-12-6(10-5)2-3-9-7(8)11/h4H,2-3H2,1H3,(H3,8,9,11) . This indicates that the compound contains seven carbon atoms, eleven hydrogen atoms, three nitrogen atoms, one sulfur atom, and one oxygen atom .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been recognized for their potent antimicrobial properties. “[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]urea” can be explored for its efficacy against a range of bacterial and fungal pathogens. The structural flexibility of thiazole allows for the synthesis of compounds that can target specific microbial enzymes or pathways, potentially leading to the development of new antimicrobial drugs .
Anticancer Properties
The thiazole ring is present in several anticancer agents. Its incorporation into compounds like “[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]urea” could lead to the discovery of novel antitumor molecules. Research can focus on the compound’s ability to interfere with cell division and proliferation, making it a candidate for cancer therapy studies .
Neuroprotective Effects
Thiazole derivatives have shown promise as neuroprotective agents. The compound could be investigated for its potential to protect neuronal cells against damage, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Anti-Inflammatory Applications
The anti-inflammatory activity of thiazole derivatives makes them suitable for the treatment of chronic inflammatory diseases. “[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]urea” could be studied for its effectiveness in reducing inflammation and associated pain .
Antiviral Uses
Given the ongoing need for antiviral drugs, the thiazole core of “[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]urea” might be utilized in the design of compounds targeting viral replication mechanisms. Its application in HIV and other viral infections could be a significant area of research .
Antidiabetic Potential
Thiazole derivatives have been associated with antidiabetic activity. Investigating “[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]urea” for its ability to modulate blood sugar levels could lead to the development of new treatments for diabetes .
Antioxidant Capacity
The oxidative stress response is a key factor in many diseases. Thiazole compounds, including “[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]urea”, can be assessed for their antioxidant properties, which may contribute to the prevention of oxidative damage .
Agricultural Applications
Beyond medical applications, thiazole derivatives are also used in agriculture. The subject compound could be explored for its use as a fungicide or herbicide, providing a safer alternative to traditional chemicals used in crop protection .
properties
IUPAC Name |
2-(4-methyl-1,3-thiazol-2-yl)ethylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c1-5-4-12-6(10-5)2-3-9-7(8)11/h4H,2-3H2,1H3,(H3,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFGEQMDZWBTPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CCNC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401275878 | |
Record name | Urea, N-[2-(4-methyl-2-thiazolyl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401275878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]urea | |
CAS RN |
1334147-02-2 | |
Record name | Urea, N-[2-(4-methyl-2-thiazolyl)ethyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1334147-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urea, N-[2-(4-methyl-2-thiazolyl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401275878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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